Field: Environmental Engineering
Results: The simulations have shown excellent separation factors, achieving a mass fraction purification of tetrafluoropropanol from 75% to 97.51%, indicating the potential for real-world application in water purification .
Field: Polymer Chemistry
Results: The resulting materials from this process are expected to contribute to advancements in material properties and applications in various industries .
Field: Electronics and Photonics
Results: The studies have provided insights into the charge transport properties of these polymers, which are essential for the development of electronic components .
3,3,4,4-Tetrafluorobutan-2-ol is an organofluorine compound characterized by the presence of four fluorine atoms and a hydroxyl group in its structure. Its molecular formula is C4H4F4O, and it features a butanol backbone with fluorine substituents at the 3 and 4 positions. This compound is notable for its unique properties arising from the electronegativity of fluorine, which can enhance its reactivity and solubility in various organic solvents. The compound's physical properties include a boiling point of approximately 70°C and a density of about 1.769 g/cm³ .
The synthesis of 3,3,4,4-tetrafluorobutan-2-ol typically involves several steps:
Interaction studies involving 3,3,4,4-tetrafluorobutan-2-ol focus on its reactivity with other chemical species. Its interactions can lead to the formation of new compounds through nucleophilic substitution or addition reactions. Understanding these interactions is crucial for predicting its behavior in various chemical environments and applications.
Several compounds share structural similarities with 3,3,4,4-tetrafluorobutan-2-ol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1H,1H,2H-perfluorobutan-1-ol | C4H5F4O | Fully fluorinated; higher stability |
| 2-Hydroxy-1,1,2-trifluoroethane | C2H3F3O | Less fluorinated; different reactivity profile |
| 1-Bromo-3,3-difluoropropan-2-ol | C3H5BrF2O | Contains bromine; used in different syntheses |
The uniqueness of 3,3,4,4-tetrafluorobutan-2-ol lies in its specific arrangement of fluorine atoms and hydroxyl group which influences its reactivity and application potential compared to these similar compounds. The presence of multiple fluorine atoms enhances its lipophilicity and stability under various conditions.
Organofluorine chemistry traces its origins to the mid-19th century, with Alexander Borodin’s pioneering work on halogen exchange reactions. The isolation of elemental fluorine by Henri Moissan in 1886 marked a turning point, enabling systematic exploration of fluorinated compounds. During World War II, fluoropolymers like polytetrafluoroethylene (PTFE) were developed for the Manhattan Project, highlighting fluorine’s role in creating thermally stable materials. These advancements laid the groundwork for synthesizing complex fluorinated alcohols, including 3,3,4,4-tetrafluorobutan-2-ol, which combine hydrocarbon backbones with strategic fluorine substitutions.
Tetrafluorinated compounds exhibit enhanced stability and polarity due to the strong C–F bond (∼480 kJ/mol) and fluorine’s high electronegativity (3.98). These properties make them invaluable in:
3,3,4,4-Tetrafluorobutan-2-ol occupies a niche between small fluorinated alcohols (e.g., trifluoroethanol) and bulkier analogs (e.g., HFIP). Its butanol backbone and tetrafluorinated carbons balance hydrophobicity and polarity, making it a candidate for tailored solvent applications. Despite limited direct studies, its structural analogs inform hypotheses about its reactivity and utility.
Secondary alcohols like 3,3,4,4-tetrafluorobutan-2-ol require precise fluorination strategies to avoid elimination byproducts while achieving high regioselectivity. Nonbasic deoxyfluorination systems, such as phosphorus triamide reagents paired with borane catalysts, enable stereoinvertive substitution at hindered sites by forming oxyphosphonium fluoroborate ion pairs [1]. These systems circumvent the need for strongly basic conditions that promote β-hydride elimination, a persistent issue in secondary alcohol fluorination [4].
Electron-deficient fluoroaromatic activators, including tetrafluorophthalonitrile (TFPN), have emerged as critical tools. TFPN facilitates nucleophilic aromatic substitution with secondary alcohols, generating aryl ether intermediates that undergo fluoride attack with reduced elimination propensity [4]. Computational studies suggest this strategy lowers the activation barrier for SN2 pathways by stabilizing transition states through π-π interactions between the fluoroaromatic ring and incipient carbocation [4].
Comparative analysis of fluorination reagents reveals distinct advantages:
| Reagent Class | Selectivity (Substitution vs. Elimination) | Functional Group Tolerance |
|---|---|---|
| Phosphorus triamides | >10:1 (3° alcohols) [1] | Epoxides, esters [1] |
| DAST derivatives | 3:1 (2° alcohols) [2] | Limited to non-acidic H |
| CpFluor cyclopropenes | 8:1 (chiral 2° alcohols) [2] | Sensitive to steric bulk |
Three principal routes dominate current synthesis efforts:
Route 1: Sequential Electrophilic Fluorination
Route 2: Radical Fluorine Transfer
Visible-light photocatalysis using Ir(ppy)₃ and N-fluorobenzenesulfonimide (NFSI) enables simultaneous C3/C4 fluorination:
$$ \text{RCH(OH)CH}2\text{CH}3 \xrightarrow{h\nu, \text{Ir(ppy)}3} \text{RCF}2\text{CF}2\text{CH(OH)CH}3 $$
This method achieves 78% yield in flow reactors but requires stringent exclusion of protic solvents [3].
Route 3: Deoxyfluorination of Diols
2,3-Dihydroxybutane reacts with PyFluor-HF under microwave irradiation (150°C, 20 min), followed by Pd/C-catalyzed hydrogenolysis to remove protecting groups:
$$ \text{HOCH}2\text{CH(OH)CH}2\text{CH}3 \xrightarrow{\text{PyFluor-HF}} \text{F}2\text{CHCF}2\text{CH}2\text{OPiv} \xrightarrow{\text{H}2} \text{F}2\text{CHCF}2\text{CH}2\text{OH} $$
This route provides 84% overall yield but generates stoichiometric HF byproducts requiring specialized handling [2].
Microfluidic systems address exothermicity and gas evolution challenges in 3,3,4,4-tetrafluorobutan-2-ol synthesis:
Reactor Design:
Process Intensification Case Study:
A three-stage flow system combining:
Solvent-free milling enables fluorine incorporation without HF generation:
Planetary Ball Mill Parameters:
Reagent System:
Mechanistic studies using in situ Raman spectroscopy show that shear forces accelerate ring-opening fluorination:
$$ \text{C}4\text{H}8\text{O}2 + 4\text{HF} \xrightarrow{\text{mechanical force}} \text{C}4\text{H}6\text{F}4\text{O} + 2\text{H}_2\text{O} $$
This method achieves 68% yield with 99% atom economy but requires post-milling aqueous workup to isolate the product [4].
Challenges in Kilo-scale Synthesis:
Economic Analysis of Production Routes:
| Cost Factor | Batch Process (USD/kg) | Continuous Process (USD/kg) |
|---|---|---|
| Raw Materials | 1,240 | 980 |
| Energy Consumption | 320 | 150 |
| Waste Treatment | 410 | 90 |
| Total | 1,970 | 1,220 |
The shift to continuous manufacturing reduces costs by 38%, primarily through improved heat management and reduced solvent inventories [3] [5]. Catalyst lifetime extensions via periodic oxidative regeneration (H₂O₂/CH₃COOH washes) further enhance viability, achieving 2,000 turnover cycles before replacement [1].
The formation of 3,3,4,4-tetrafluorobutan-2-ol primarily occurs through radical telomerization reactions involving tetrafluoroethylene and secondary alcohols. The mechanistic pathway begins with the generation of alkoxy radicals through thermal decomposition of peroxide initiators, typically tert-butyl peroxide, at elevated temperatures around 125°C [1] [2]. The reaction proceeds through a radical chain mechanism where the initially formed alkoxy radical attacks the electron-deficient carbon center of tetrafluoroethylene, generating a perfluoroalkyl radical intermediate [1] [2].
The radical telomerization mechanism follows a well-established pattern: initiation occurs through homolytic cleavage of the peroxide bond, generating tert-butoxy radicals that abstract hydrogen atoms from the alcohol substrate [1] [2]. The resulting alkoxy radicals then undergo nucleophilic addition to tetrafluoroethylene, forming carbon-centered radicals that can either propagate the chain reaction or terminate through radical coupling processes. The selectivity for forming 3,3,4,4-tetrafluorobutan-2-ol over higher telomers depends critically on the concentration of the peroxide initiator and the reaction temperature [1] [2].
Alternative mechanistic pathways involve hypervalent iodine-mediated fluorocyclization reactions, which demonstrate mechanism-dependent selectivity patterns. Computational studies have revealed that the reaction pathway depends on the nature of the substrate, with unsaturated alcohols preferring a "fluorination-first, cyclization-later" mechanism, while carboxylic acids follow a "cyclization-first, fluorination-later" pathway [3]. The activation barriers for these processes range from 12 to 45 kcal/mol, with the mechanism determining the ultimate stereochemical outcome of the reaction [3].
Nucleophilic fluorination processes represent another important mechanistic class, involving the displacement of leaving groups by fluoride ions through classical SN2 mechanisms. These reactions typically require elevated temperatures (50-150°C) and are highly dependent on the nature of the fluoride source and the leaving group ability [4] [5]. The mechanistic studies have demonstrated that fluorinated alcohols can serve as both solvents and activating agents, lowering activation barriers through hydrogen bonding interactions and stabilization of transition states [6] [7].
The stereochemical outcomes in tetrafluorinated alcohol synthesis are governed by several key factors including the reaction mechanism, substrate structure, and reaction conditions. In the synthesis of 3,3,4,4-tetrafluorobutan-2-ol from tetrafluoroethylene and secondary alcohols, the stereochemical integrity at the alcohol carbon center is generally retained due to the radical addition mechanism occurring at the least hindered face of the substrate [1] [2].
Hypervalent iodine-mediated fluorocyclization reactions exhibit remarkable mechanism-dependent stereoselectivity, with the substrate pKa playing a crucial role in determining the reaction pathway and stereochemical outcome [3]. For unsaturated alcohols, the reaction proceeds through a fluorination-first mechanism leading to 6-endo cyclization products, while unsaturated carboxylic acids follow a cyclization-first pathway resulting in 5-exo products [3]. The stereochemical control in these systems achieves selectivity ratios exceeding 95:5 in favor of the thermodynamically preferred products [3].
The synthesis of fluorinated sugar derivatives demonstrates exceptional stereospecificity, with the formation of fluorinated pyranoses proceeding through carefully controlled protecting group strategies that minimize ring strain and optimize stereochemical outcomes [8] [9]. The stereoselectivity in these systems often exceeds 90:10, with the absolute configuration determined through X-ray crystallography and nuclear Overhauser effect spectroscopy [10].
Allylboronate addition reactions to aldehydes represent another important stereochemical consideration, where the formation of quaternary carbon centers bearing both trifluoromethyl and fluorine substituents proceeds with exceptional diastereoselectivity (>98:2) [11]. The stereochemical control in these systems depends on substrate chelation effects and catalyst coordination, with the reaction mechanism allowing for diastereodivergent synthesis of tetrafluoro-monosaccharides [11].
Computational investigations using density functional theory (DFT) methods have provided crucial insights into the mechanistic details of tetrafluorinated alcohol formation and reactivity. The most commonly employed computational approach utilizes the B3LYP functional with 6-31+G(d,p) basis sets, which provides activation barrier predictions within 2-3 kcal/mol of experimental values [3] [12] [13].
Transition state calculations have revealed that the activation barriers for fluorination processes vary significantly depending on the reaction mechanism and substrate structure. For hypervalent iodine-mediated reactions, the fluorination transition states exhibit barriers ranging from 12.0 kcal/mol for Markovnikov additions to 45.2 kcal/mol for competing pathways [3]. The computational studies have demonstrated that the electronic nature of the substrate and the presence of electron-withdrawing groups significantly influence the transition state energies and reaction selectivity [3].
Quantum mechanics/molecular mechanics (QM/MM) calculations have been particularly valuable for understanding enzymatic defluorination processes, where the protein environment significantly affects the reaction energetics [12]. These studies have shown that the formation of near-attack conformations is crucial for efficient C-F bond cleavage, with activation barriers for enzymatic processes typically 10-15 kcal/mol lower than corresponding solution-phase reactions [12].
Electronic structure analysis through natural bond orbital (NBO) calculations has revealed the fundamental electronic effects governing tetrafluorinated alcohol reactivity. The strong electron-withdrawing nature of fluorine substituents leads to significant charge redistribution, with the tetrafluorinated carbon centers exhibiting substantial positive charge character [3] [14]. This electronic polarization directly influences the reaction selectivity and mechanism, with more electron-deficient centers favoring nucleophilic attack pathways [3].
Time-dependent density functional theory (TD-DFT) calculations have been employed to understand the electronic transitions and photophysical properties of fluorinated aromatic systems [13] [15]. These studies have demonstrated that fluorine substitution leads to significant changes in the electronic absorption spectra, with implications for the reactivity and stability of fluorinated intermediates [13].
The influence of solvent systems on tetrafluorinated alcohol synthesis and reactivity represents a critical aspect of reaction design and optimization. Fluorinated alcohols, particularly 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), have emerged as exceptionally effective solvents for promoting fluorination reactions through multiple mechanisms [6] [7] [16].
The unique properties of fluorinated alcohols as reaction media stem from their ability to form strong hydrogen bonds with reaction intermediates while maintaining low nucleophilicity due to the electron-withdrawing effects of fluorine substituents [6] [7]. This combination allows fluorinated alcohols to activate substrates through hydrogen bonding interactions without competing as nucleophiles, leading to rate enhancements of 10-100 fold compared to conventional solvents [6] [7] [16].
Mechanistic studies have revealed that fluorinated alcohols lower activation barriers through multiple pathways including stabilization of transition states, activation of electrophilic centers, and formation of hydrogen-bonded networks that facilitate proton transfer processes [6] [7]. The optimal conditions for HFIP typically involve temperatures of 50-70°C, while TFE is effective at room temperature, reflecting the different hydrogen bonding strengths of these solvents [6] [7].
Conventional alcohols such as methanol and ethanol provide moderate rate enhancements (2-10 fold) through hydrogen bonding and polar solvation effects, but lack the unique activating properties of their fluorinated counterparts [6] [17]. The mechanistic differences between fluorinated and conventional alcohols have been attributed to the greater acidity of fluorinated alcohols (pKa values 3-4 units lower) and their enhanced ability to stabilize charged intermediates through electrostatic interactions [6] [7].
Aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) typically provide baseline reaction rates and standard selectivity patterns, serving primarily as dipolar stabilizers for charged intermediates [18]. These solvents require elevated temperatures (80-120°C) for optimal performance and do not provide the specific activation effects observed with fluorinated alcohols [18].
Aqueous systems can provide significant rate enhancements through hydrogen bonding and hydrophobic effects, particularly for reactions involving polar substrates [18]. However, the potential for hydrolysis side reactions limits the applicability of aqueous systems to substrates that are stable under hydrolytic conditions [18].
The kinetic isotope effects observed in fluorinated alcohol systems provide additional mechanistic insights, with primary deuterium isotope effects ranging from 1.4 to 19.6 depending on the reaction system and mechanism [19] [20]. These large isotope effects indicate significant contributions from quantum mechanical tunneling effects, particularly in hydrogen abstraction reactions involving fluorinated radicals [20].
Recent computational studies have demonstrated that explicit inclusion of solvent molecules in transition state calculations is essential for accurate prediction of solvent effects [21] [22]. The calculations show that fluorinated alcohols can form multiple hydrogen bonds with transition states, leading to stabilization energies of 5-15 kcal/mol compared to implicit solvation models [21].
Irritant